(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
"(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide" is a synthetic cinnamanamide derivative characterized by a nitro (-NO₂) group at the 3-position of the anilide ring and a trifluoromethyl (-CF₃) group at the 3-position of the cinnamoyl moiety. This compound belongs to a broader class of N-arylcinnamamides, which are structurally inspired by natural phenolic acids and modified to enhance pharmacological properties such as antimicrobial, antifungal, and anti-inflammatory activities . The nitro and trifluoromethyl groups are electron-withdrawing substituents that influence lipophilicity and electronic properties, critical factors in membrane penetration and target binding .
Properties
IUPAC Name |
(E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-4-1-3-11(9-12)7-8-15(22)20-13-5-2-6-14(10-13)21(23)24/h1-10H,(H,20,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPJOEFXXUNZPA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a nitrophenyl group and a trifluoromethyl group, which are believed to contribute to its biological interactions. Research into its biological activity has revealed various applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical formula of this compound is C16H14F3N3O2. Its structure can be represented as follows:
This compound is characterized by:
- Nitrophenyl Group : Known for its electron-withdrawing properties, which can enhance the reactivity of the compound.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability and bioavailability.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various biochemical reactions, while the trifluoromethyl group may facilitate better interaction with lipid membranes, enhancing cellular uptake.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's efficacy appears to be linked to its ability to induce apoptosis and inhibit key signaling pathways associated with tumor growth.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µM, attributed to the activation of apoptotic pathways through caspase activation.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The biological activity and physicochemical properties of "(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide" can be inferred through comparisons with structurally related N-arylcinnamamides. Below is a detailed analysis of key analogues:
Table 1: Comparison of Antimicrobial Activity and Physicochemical Properties
Key Observations:
Substituent Effects on Activity: Trifluoromethyl (-CF₃): Compounds with CF₃ groups (e.g., 2i, 2j) exhibit broad-spectrum antimicrobial activity due to increased lipophilicity and membrane permeability . The 3-CF₃ substituent on the anilide ring (as in the target compound) may enhance binding to bacterial targets like penicillin-binding proteins . Chlorine (-Cl): Dichloro derivatives (e.g., 3,4-Cl₂-phenyl) show superior activity over monochloro analogs, attributed to optimized electron-withdrawing effects and steric interactions .
Cytotoxicity Considerations :
- Chlorinated derivatives (e.g., 2j) demonstrate low cytotoxicity (IC₅₀ >10 µM) in serum-containing media, suggesting tolerable safety profiles .
- CF₃-substituted compounds (e.g., N-[3-CF₃-phenyl] derivatives) show minimal cytotoxicity (IC₅₀ >50 µM), making them promising for therapeutic development .
- The target compound’s nitro group may elevate cytotoxicity compared to CF₃/Cl analogs, as nitro groups are associated with reactive metabolite formation .
Anti-Biofilm and Synergistic Effects :
- CF₃-substituted cinnamamides (e.g., N-[3,5-bis(CF₃)phenyl]) reduce S. aureus biofilm formation by >99% and enhance the efficacy of ampicillin and vancomycin . This suggests the target compound could similarly disrupt biofilms.
Structure-Activity Relationships (SAR):
- Lipophilicity : Higher log P values correlate with improved antimicrobial activity but may increase cytotoxicity. The nitro group in the target compound likely elevates log P compared to CF₃/Cl analogs, necessitating careful toxicity profiling .
- Electronic Properties: Electron-withdrawing groups (e.g., CF₃, NO₂, Cl) enhance stability and target affinity by reducing electron density on the amide bond, preventing enzymatic degradation .
- Substituent Position : Activity is maximized when substituents occupy the 3- or 3,5-positions on the anilide ring, as seen in the most potent analogs .
Q & A
Q. What are the standard synthetic routes for (2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide?
The compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and an appropriate amine under catalytic conditions. Ethanol or methanol is commonly used as a solvent, with catalysts like acid or base to facilitate the formation of the enamido linkage . Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to optimize yield and purity . For analogous compounds, esterification of substituted benzaldehydes followed by reaction with propanimide derivatives has also been reported .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., E-configuration of the enamide) and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical in research-grade synthesis) .
- Mass Spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural elucidation, particularly for novel derivatives .
Q. How is the compound screened for biological activity in academic settings?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) Assays : Against bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to quantify antimicrobial potency .
- Cytotoxicity Testing : Using eukaryotic cell lines (e.g., THP-1) to evaluate safety margins, often with IC₅₀ values above 10 µM considered low risk .
- Biofilm Inhibition Assays : To assess disruption of microbial biofilm formation, a key factor in antibiotic resistance .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity and cytotoxicity?
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Chlorination at specific positions (e.g., 3,4-dichlorophenyl) significantly boosts potency but may elevate cytotoxicity .
- Lipophilicity (log P) : Higher log P correlates with improved antibacterial activity but also increased necrosis in eukaryotic cells, necessitating a balance during optimization .
- Methodological Approach : Systematic substitution at the anilide and phenyl moieties, followed by log P measurement and cytotoxicity profiling, is recommended .
Q. How can contradictory data on antimicrobial efficacy across studies be resolved?
Discrepancies may arise from:
- Strain-Specific Variability : Activity against S. aureus ATCC 29213 may not translate to clinical MRSA isolates due to efflux pump expression .
- Assay Conditions : Variations in broth media, incubation time, or serum content (e.g., fetal bovine serum) can alter bioavailability .
- Resolution Strategy : Replicate studies under standardized conditions (CLSI guidelines) and use isogenic mutant strains to isolate resistance mechanisms .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Proposed mechanisms include:
- Electron Donor-Acceptor (EDA) Complex Formation : The trifluoromethylphenyl group may engage in SET (single electron transfer) reactions under visible light, disrupting redox-sensitive microbial pathways .
- Receptor Antagonism : Analogous compounds act as nicotinic acetylcholine receptor antagonists, suggesting potential neuromodulatory effects .
- Methodological Tools : Molecular docking (e.g., AutoDock Vina) and enzymatic assays (e.g., acetylcholinesterase inhibition) can validate target engagement .
Q. What advanced synthetic strategies improve enantiomeric purity or scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances yield for derivatives .
- Continuous Flow Reactors : Enable large-scale production with consistent purity, critical for preclinical testing .
- Chiral Resolution Techniques : Use of chiral stationary phases in HPLC or asymmetric catalysis to isolate enantiomers for structure-activity studies .
Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic profile?
- ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity risks based on physicochemical properties (e.g., log P, polar surface area) .
- Molecular Dynamics Simulations : Assess binding stability to targets like bacterial enzymes or human serum albumin .
- Fragment-Based Drug Design : Identify pharmacophores from active derivatives to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
